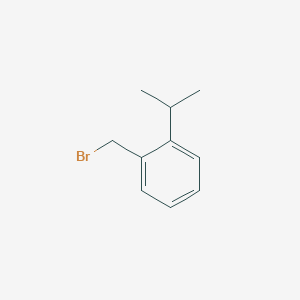

1-(Bromomethyl)-2-isopropylbenzene

Descripción

Propiedades

IUPAC Name |

1-(bromomethyl)-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFHEXAXUHCTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630630 | |

| Record name | 1-(Bromomethyl)-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103324-37-4 | |

| Record name | 1-(Bromomethyl)-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Method 1: Bromination of 2-Isopropylphenol

Reagents :

- Aqueous concentrated hydrobromic acid (HBr)

- Dichloromethane (CH₂Cl₂)

-

- Dissolve 93 g (12.85 mmol) of 2-isopropylphenol in 15 mL of dichloromethane.

- Add 15 mL of concentrated HBr to the solution.

- Stir the mixture at room temperature for approximately 2 hours.

- After completion, separate the organic phase and wash it with water.

- Dry the organic layer over sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure.

- Purify the residue using column chromatography on silica gel with dichloromethane as the eluent.

Yield : The yield from this method is typically high, although specific yield percentages can vary based on conditions and purity of starting materials.

Method 2: Reaction of Iodo-2-isopropylbenzene with Paraformaldehyde

Reagents :

- Iodo-2-isopropylbenzene

- Paraformaldehyde

- tert-Butyllithium (t-BuLi)

-

- Under an inert atmosphere, add dropwise a solution of tert-butyllithium (44 mmol) to a solution of iodo-2-isopropylbenzene (5 g, 20.3 mmol) in dry tetrahydrofuran (THF) at -78°C.

- After stirring for 10 minutes, add paraformaldehyde (2 g, 66.7 mmol) in one portion.

- Allow the mixture to stir at -78°C for an additional period before warming to room temperature for another two hours.

- Quench the reaction by adding a saturated aqueous solution of ammonium chloride and extract with dichloromethane three times.

- Dry and concentrate the organic extracts, followed by purification through column chromatography.

Yield : This method also provides a good yield but requires careful control of reaction conditions due to the sensitivity of organolithium reagents.

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Method 1 | HBr, CH₂Cl₂ | Room temperature, stirring for ~2h | High | Simple and effective for direct bromination |

| Method 2 | t-BuLi, Iodo-2-isopropylbenzene, Paraformaldehyde | -78°C to room temperature | Good | Requires careful handling of organolithium reagents |

The choice of preparation method significantly influences both yield and purity of the final product. Methodical variations such as temperature control, reaction time, and choice of solvents play crucial roles:

Temperature : Lower temperatures often stabilize reactive intermediates but may slow down reaction rates.

Solvent : The choice between polar and non-polar solvents affects solubility and reactivity; dichloromethane is favored for its ability to dissolve both organic reactants effectively.

The synthesis of 1-(Bromomethyl)-2-isopropylbenzene can be efficiently achieved through bromination or nucleophilic substitution methods involving organolithium reagents. Each method has its advantages depending on available materials and desired yields, making it essential for chemists to choose appropriately based on their specific laboratory conditions and objectives.

Análisis De Reacciones Químicas

1-(Bromomethyl)-2-isopropylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive and can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2R), and thiols (SHR). For example, reacting with sodium hydroxide (NaOH) can yield 2-isopropylbenzyl alcohol.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form 2-isopropylbenzyl alcohol.

Aplicaciones Científicas De Investigación

1-(Bromomethyl)-2-isopropylbenzene is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of polymers and resins with specific properties.

Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Industrial Applications: The compound is used in the manufacture of specialty chemicals and as a reagent in chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(Bromomethyl)-2-isopropylbenzene primarily involves its reactivity as an electrophile. The bromomethyl group is highly susceptible to nucleophilic attack, making it a valuable intermediate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds are compared based on substituent positions, functional groups, and available physicochemical or spectroscopic data:

Table 1: Key Properties of 1-(Bromomethyl)-2-isopropylbenzene and Analogues

Structural and Reactivity Differences

Substituent Position and Type :

- This compound has a reactive bromomethyl group directly on the aromatic ring, enabling nucleophilic substitution (S$_N$2) reactions.

- 2-Bromocumene (β-Bromoisopropylbenzene) contains bromine on the isopropyl side chain, limiting its electrophilicity compared to the bromomethyl derivative .

- 1-Bromo-2-isopropylbenzene lacks the methylene spacer, making its bromine atom less sterically accessible for reactions .

Spectroscopic Features :

- The branched alkyl chain in 1-(2-Bromo-2-methylpropyl)benzene results in distinct NMR signals (e.g., singlet at δ 1.82 for two methyl groups) compared to the simpler alkyl substituents in this compound .

Applications :

- Bromomethyl derivatives are pivotal in synthesizing polymers and pharmaceuticals, whereas brominated cumene analogs (e.g., 2-Bromocumene) are employed in specialty chemical production .

Research Findings

- Synthetic Utility : Bromomethyl-substituted aromatics exhibit higher reactivity in cross-coupling reactions compared to bromo-substituted analogs due to the enhanced leaving-group ability of CH$_2$Br .

- Stability : Compounds with bromine on alkyl chains (e.g., β-Bromoisopropylbenzene) are less prone to hydrolysis than those with bromomethyl groups, which may degrade under humid conditions .

Notes on Discrepancies and Limitations

- Naming Ambiguities: Synonyms like "2-Bromocumene" may refer to either bromine on the benzene ring or the isopropyl chain, necessitating careful structural verification .

- Data Gaps : Direct experimental data (e.g., melting points, exact mass) for this compound are absent in the provided evidence; comparisons rely on structurally related compounds.

Actividad Biológica

1-(Bromomethyl)-2-isopropylbenzene, also known as bromomethyl isopropylbenzene, is an organic compound with the molecular formula C10H13Br. It has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

This compound is characterized by its bromomethyl group attached to an isopropyl-substituted benzene ring. The presence of the bromine atom enhances its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitution and electrophilic aromatic substitution.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and potential therapeutic effects.

- Receptor Interaction : It may interact with various receptors in the body, modulating signaling pathways that influence physiological responses.

- Oxidative Stress : The compound may induce oxidative stress in cells, leading to apoptosis or necrosis depending on the concentration and exposure duration.

Biochemical Pathways

This compound is involved in several key biochemical pathways:

- Metabolism of Xenobiotics : This compound can affect the metabolism of xenobiotics through cytochrome P450 enzymes, which are crucial for drug metabolism.

- Inflammatory Pathways : It has been shown to influence inflammatory responses by modulating cytokine production and signaling pathways associated with inflammation.

Study 1: Antimicrobial Activity

A study examined the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 value of 15 µg/mL. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and increased levels of reactive oxygen species (ROS).

Data Table: Summary of Biological Activities

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial. Toxicological studies indicate that at high concentrations, the compound may exhibit hepatotoxicity and nephrotoxicity. Therefore, careful dosage regulation is necessary when considering therapeutic applications.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- H NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and bromomethyl protons (δ 4.3–4.7 ppm).

- C NMR: Confirm quaternary carbons near substituents.

- X-ray Crystallography : Resolve steric effects of the isopropyl group and bromomethyl orientation .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M] at m/z 228.04 for CHBr) .

What are the common side reactions observed during functionalization of this compound, and how can they be minimized?

Q. Advanced Research Focus

- Elimination Reactions : Formation of alkenes due to dehydrohalogenation.

- Mitigation : Use mild bases (e.g., KCO) and low temperatures .

- Radical Rearrangements : Competing pathways in bromination.

- Mitigation : Add radical inhibitors (e.g., BHT) to suppress chain propagation .

How does the steric environment of the isopropyl group influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus

The bulky isopropyl group hinders nucleophilic attack at the bromomethyl site. For Suzuki-Miyaura couplings:

- Use Pd catalysts with bulky ligands (e.g., SPhos) to reduce steric hindrance.

- Optimize solvent systems (e.g., toluene/water mixtures) to enhance reagent diffusion .

What strategies are recommended for resolving contradictions in reported reaction outcomes involving this compound?

Q. Advanced Research Focus

- Reproducibility Checks : Verify reagent purity (e.g., anhydrous solvents, fresh catalysts).

- Byproduct Analysis : Use LC-MS or F NMR (if fluorinated analogs are present) to trace unexpected products.

- Computational Modeling : Predict reaction pathways using DFT to identify competing mechanisms .

What safety protocols and handling precautions are critical when working with this compound in laboratory settings?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- First Aid : For skin contact, rinse with water immediately; for ingestion, seek medical help without inducing vomiting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.